3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
3-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a piperazine moiety, which is further substituted with a trimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Trimethylpyrimidine: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine under nucleophilic substitution conditions.
Coupling with Pyridine-4-carbonitrile: Finally, the substituted piperazine is coupled with pyridine-4-carbonitrile using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The pyridine and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used to study the interactions of piperazine and pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale chemical production.
Mechanism of Action
The mechanism of action of 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The trimethylpyrimidine group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Similar structure but lacks the trimethylpyrimidine group.
3-(4-Piperazin-1-yl)pyridine: Similar core structure but without the nitrile and trimethylpyrimidine groups.
2,5,6-Trimethylpyrimidine: Shares the trimethylpyrimidine moiety but lacks the piperazine and pyridine components.
Uniqueness
3-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the trimethylpyrimidine group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-12-13(2)20-14(3)21-17(12)23-8-6-22(7-9-23)16-11-19-5-4-15(16)10-18/h4-5,11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSEZMDEKNNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CN=C3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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